molecular formula C21H21ClO6 B1676681 Mollicellin D CAS No. 68455-11-8

Mollicellin D

Cat. No.: B1676681
CAS No.: 68455-11-8
M. Wt: 404.8 g/mol
InChI Key: AINFZKIGIQBKDM-UHFFFAOYSA-N
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Description

Mollicellin D is a depsidone compound isolated from the fungus Chaetomium brasiliense. Depsidones are a class of polycyclic compounds that contain two or more monocyclic aromatic units linked by an ester bond. This compound has shown significant biological activities, including antibacterial and cytotoxic properties .

Mechanism of Action

Target of Action

Mollicellin D, a depsidone-based analog, primarily targets Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are common causes of skin infections, respiratory diseases, and food poisoning. The ability of this compound to inhibit these bacteria suggests its potential as an antimicrobial agent.

Mode of Action

The introduction of aldehyde and methoxyl groups in the compound structure has been found to improve its inhibitory action against MRSA .

Biochemical Pathways

This compound is a secondary metabolite produced by the fungus Chaetomium .

Result of Action

This compound has demonstrated significant antibacterial activity. It inhibits the growth of Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg ml−1 . This suggests that this compound could potentially be used in the treatment of infections caused by these bacteria.

Action Environment

The action of this compound is influenced by the environment in which it is produced. The compound is derived from the fungus Chaetomium, which can adapt to a variety of environments, including marine and terrestrial habitats . The production of this compound and its bioactivity may therefore be influenced by factors such as the nutrient availability and physical conditions of the fungus’s habitat.

Biochemical Analysis

Biochemical Properties

Mollicellin D plays a crucial role in biochemical reactions, primarily due to its interaction with bacterial enzymes and proteins. It exhibits significant inhibition against Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μg/ml . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to bacterial cell death. Additionally, this compound has shown interactions with various proteins involved in bacterial metabolism, further inhibiting their growth and proliferation .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In human cancer cell lines, such as HepG2 and Hela, this compound exhibits cytotoxic activity, with IC50 values of 19.64 and 13.97 μg/ml, respectively . The compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bacterial enzymes and proteins. It inhibits the activity of enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell integrity . Additionally, this compound interferes with bacterial DNA replication and transcription processes, further inhibiting bacterial growth . In human cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its antibacterial and cytotoxic properties over extended periods . Prolonged exposure to this compound can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have shown that this compound can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in the development of this compound-based therapies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its bioactivity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its antibacterial and cytotoxic effects . Additionally, this compound influences metabolic flux and metabolite levels in bacterial and human cells, further inhibiting their growth and proliferation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . In bacterial cells, this compound localizes to the cell wall and cytoplasm, where it exerts its antibacterial effects . In human cells, the compound is distributed to various organelles, including the mitochondria and nucleus, where it influences cellular function .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. In bacterial cells, the compound targets the cell wall and cytoplasmic enzymes, disrupting essential cellular processes . In human cells, this compound localizes to the mitochondria, where it induces apoptosis by disrupting mitochondrial function . Additionally, the compound is found in the nucleus, where it influences gene expression and DNA replication . These localization patterns are mediated by specific targeting signals and post-translational modifications that direct this compound to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mollicellin D can be synthesized through the cultivation of Chaetomium brasiliense in rice media. The compound is then isolated using chromatographic techniques and its structure elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory-scale fermentation of the fungal strain and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions: Mollicellin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its structure-activity relationships .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Mollicellin D has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study depsidone chemistry and to develop new synthetic methodologies.

    Biology: Investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

    Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects on various cancer cell lines.

Comparison with Similar Compounds

Properties

IUPAC Name

8-chloro-2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7,23-25H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINFZKIGIQBKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)CO)O)Cl)C)O)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218573
Record name Mollicellin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68455-11-8
Record name 2-Chloro-3,7-dihydroxy-4-(hydroxymethyl)-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11H-dibenzo[b,e][1,4]dioxepin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68455-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mollicellin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068455118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mollicellin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOLLICELLIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB983U35T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mollicellin D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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